3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE
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Overview
Description
3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a chromenone moiety, and various substituents including a chloro and methoxy group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one typically involves multiple steps:
Formation of Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative.
Coupling with Chromenone: The piperazine derivative is then coupled with a chromenone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, parallel solid-phase synthesis, and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals due to its unique structure and potential biological activity.
Biological Research: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic compounds and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring and chromenone moiety are believed to play a crucial role in its biological activity. The compound may interact with receptors or enzymes, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar pharmacological properties.
Chromenone Derivatives: Compounds like coumarin and its derivatives share the chromenone structure and are known for their diverse biological activities.
Uniqueness
3-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is unique due to the combination of its piperazine and chromenone moieties, along with the specific substituents.
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-14-6-7-16(23)13-18(14)24-8-10-25(11-9-24)21(26)17-12-15-4-3-5-19(28-2)20(15)29-22(17)27/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJJCGHERITTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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